molecular formula C6H13ClN2O B12315895 N-(4-aminobutyl)-2-chloroacetamide

N-(4-aminobutyl)-2-chloroacetamide

Cat. No.: B12315895
M. Wt: 164.63 g/mol
InChI Key: QSRSKRFYIHJRDU-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to a 4-aminobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-2-chloroacetamide typically involves the reaction of 4-aminobutylamine with chloroacetyl chloride. The reaction is carried out in an inert atmosphere, often under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-aminobutylamine+chloroacetyl chlorideThis compound+HCl\text{4-aminobutylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobutylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: N-(4-aminobutyl)-2-substituted acetamides.

    Oxidation: Corresponding imines or nitriles.

    Reduction: Secondary amines.

    Hydrolysis: 4-aminobutylamine and chloroacetic acid.

Scientific Research Applications

N-(4-aminobutyl)-2-chloroacetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)acetamide: Lacks the chloro group, making it less reactive in substitution reactions.

    N-(2-chloroethyl)-2-chloroacetamide: Contains a different alkyl chain, leading to different reactivity and biological properties.

    N-(4-aminobutyl)-N-ethylisoluminol: Used in chemiluminescence applications, highlighting its unique properties compared to N-(4-aminobutyl)-2-chloroacetamide.

Uniqueness

This compound is unique due to the presence of both an amine and a chloroacetamide group, allowing it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

N-(4-aminobutyl)-2-chloroacetamide

InChI

InChI=1S/C6H13ClN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10)

InChI Key

QSRSKRFYIHJRDU-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCl)CN

Origin of Product

United States

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